3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Description
3-Methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS: 478039-44-0; InChIKey: TWJKHKBQSUZBQT-UHFFFAOYSA-N) is a heterocyclic amide featuring a benzamide core substituted with a 3-methyl group and linked to a pyrimidine ring bearing a 4-pyridinyl moiety at the 2-position.
Properties
IUPAC Name |
3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-3-2-4-14(11-12)17(22)21-15-7-10-19-16(20-15)13-5-8-18-9-6-13/h2-11H,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJKHKBQSUZBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyridinyl and Pyrimidinyl Intermediate: The initial step involves the preparation of the pyridinyl and pyrimidinyl intermediate. This can be achieved through a series of condensation reactions involving pyridine and pyrimidine derivatives.
Coupling with Benzenecarboxamide: The intermediate is then coupled with benzenecarboxamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the pyridinyl/pyrimidinyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.
Scientific Research Applications
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules, which are utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
Computational and Experimental Findings
- Frontier Orbital Analysis : DFT calculations on benzamide precursors (e.g., m-toluic acid derivatives) reveal that electron-donating groups (e.g., 3-methyl) lower the LUMO energy, enhancing electrophilic reactivity. This contrasts with chloro-substituted analogs, where higher LUMO energies reduce reactivity .
- Crystal Packing : The 3-methyl group in the target compound induces CH-π interactions in its crystal lattice, whereas the 4-chloro analog exhibits halogen bonding, leading to distinct solid-state properties .
Biological Activity
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound notable for its complex structure and potential biological activities. This compound, with the molecular formula C17H14N4O, features a unique combination of pyridinyl and pyrimidinyl groups that may influence its interaction with various biological targets. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula : C17H14N4O
- CAS Number : 478039-44-0
- IUPAC Name : 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
This structural configuration allows for versatile interactions with various molecular targets, making it a candidate for drug development and other applications.
Research indicates that 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide may interact with specific proteins involved in critical cellular processes. Notably, it appears to affect the Tyrosine-protein kinase ABL1 and related proteins, which play roles in cell division, adhesion, and differentiation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation in various models, suggesting its potential as an anticancer agent. For instance:
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, leading to apoptosis through the modulation of signaling pathways associated with cell survival and death .
Infectious Diseases
The compound's ability to target specific enzymes or receptors may also extend to antiviral or antibacterial activities. Its structural features allow it to interact with biological macromolecules, which could inhibit pathogen replication or survival.
Comparative Studies
To understand the uniqueness of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide | C17H14N4O | Similar anticancer properties |
| 3-methyl-N-[2-(4-pyridinyl)-5-pyrimidinyl]benzenecarboxamide | C17H14N4O | Different receptor interaction profiles |
| 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide | C17H14N4O2S | Potentially broader antibacterial activity |
These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.
Synthesis and Research Applications
The synthesis of this compound typically involves several steps, including:
- Formation of Pyridinyl and Pyrimidinyl Intermediates : Utilizing condensation reactions.
- Coupling with Benzenecarboxamide : Employing coupling agents like DCC.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.
Research Applications
Beyond medicinal chemistry, this compound is explored for applications in:
- Materials Science : As a precursor in organic semiconductors.
- Biological Studies : Understanding interactions with proteins and nucleic acids.
- Industrial Applications : In the synthesis of complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
